![molecular formula C17H28N2O4S B5671836 4-{[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5671836.png)
4-{[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]methyl}-N-methylbenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of sulfonamide compounds often involves the reaction of amines with sulfonyl chlorides. Rodrigues et al. (2015) explored the crystal structures of related sulfonamides, indicating that their synthesis may involve intricate intermolecular interactions to form specific architectures (Rodrigues et al., 2015). De-ju Cheng (2015) discussed the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, showcasing the synthesis of complex sulfonamides from simpler precursors (Cheng De-ju, 2015).
Molecular Structure Analysis
Sulfonamide compounds exhibit diverse molecular structures, often characterized by crystallography. Rodrigues et al. (2015) showed that the molecular architecture could be controlled by specific intermolecular interactions, forming dimensional structures (Rodrigues et al., 2015).
Chemical Reactions and Properties
Sulfonamides participate in various chemical reactions, influenced by their functional groups. Owa et al. (2002) analyzed antitumor sulfonamides, revealing how these compounds interact with biological systems and their potential reactions within those systems (Owa et al., 2002).
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility, melting point, and crystal structure, are essential for their practical applications. Karakaya et al. (2015) investigated the spectroscopic properties and dimer interaction energies of a sulfonamide, providing insights into its physical characteristics (Karakaya et al., 2015).
Chemical Properties Analysis
The chemical behavior of sulfonamides, including their reactivity, stability, and interactions with other molecules, is crucial for their application in various fields. Abbasi et al. (2018) synthesized a series of sulfonamides and analyzed their enzyme inhibitory kinetics, providing valuable information on their chemical properties (Abbasi et al., 2018).
properties
IUPAC Name |
4-[[3-(hydroxymethyl)-3-(2-methoxyethyl)piperidin-1-yl]methyl]-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4S/c1-18-24(21,22)16-6-4-15(5-7-16)12-19-10-3-8-17(13-19,14-20)9-11-23-2/h4-7,18,20H,3,8-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQJCUJMWDYHFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)CN2CCCC(C2)(CCOC)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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